molecular formula C14H21NO B13593924 3-(4-Isopropylbenzyl)pyrrolidin-3-ol

3-(4-Isopropylbenzyl)pyrrolidin-3-ol

Cat. No.: B13593924
M. Wt: 219.32 g/mol
InChI Key: OOHAFKJAOCGINL-UHFFFAOYSA-N
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Description

3-(4-Isopropylbenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol It is characterized by a pyrrolidine ring substituted with a 4-isopropylbenzyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylbenzyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 4-isopropylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the pyrrolidine nitrogen. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylbenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

3-(4-Isopropylbenzyl)pyrrolidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and pyrrolidine ring allow it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(4-Isopropylbenzyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(4-propan-2-ylphenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C14H21NO/c1-11(2)13-5-3-12(4-6-13)9-14(16)7-8-15-10-14/h3-6,11,15-16H,7-10H2,1-2H3

InChI Key

OOHAFKJAOCGINL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2(CCNC2)O

Origin of Product

United States

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